Miproxifene

Vue d'ensemble

Description

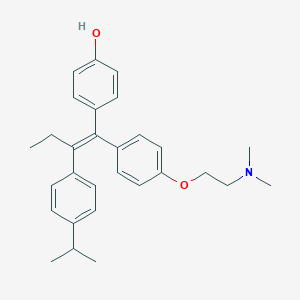

Miproxifène, également connu sous son nom de code de développement DP-TAT-59, est un modulateur sélectif des récepteurs aux œstrogènes (SERM) non stéroïdien du groupe du triphényléthylène. Il s'agit d'un dérivé de l'afimoxifène (4-hydroxytamoxifène) avec un groupe 4-isopropyle supplémentaire dans le cycle β-phényle . Le miproxifène a été développé pour son utilisation potentielle dans le traitement du cancer du sein en raison de sa capacité à inhiber la croissance des cellules cancéreuses du sein plus efficacement que le tamoxifène .

Méthodes De Préparation

Le miproxifène est synthétisé par une série de réactions chimiques impliquant la modification de l'afimoxifèneLes conditions de réaction comprennent l'utilisation de réactifs et de catalyseurs spécifiques pour faciliter les transformations chimiques souhaitées . Les méthodes de production industrielle du miproxifène impliquent une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Le miproxifène subit différents types de réactions chimiques, notamment :

Oxydation : Le miproxifène peut être oxydé pour former différents métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le miproxifène.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule de miproxifène.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

Chimie : Le miproxifène sert de composé modèle pour étudier le comportement des modulateurs sélectifs des récepteurs aux œstrogènes.

Biologie : Il est utilisé dans la recherche pour comprendre les interactions entre les récepteurs aux œstrogènes et les ligands.

Médecine : Le miproxifène a montré un potentiel prometteur dans le traitement du cancer du sein hormono-dépendant.

Mécanisme d'action

Le miproxifène exerce ses effets en se liant aux récepteurs aux œstrogènes, modulant ainsi leur activité. Il agit comme un antagoniste dans les tissus mammaires, inhibant la prolifération des cellules cancéreuses du sein positives aux récepteurs aux œstrogènes. Les cibles moléculaires du miproxifène comprennent les récepteurs aux œstrogènes, et son mécanisme implique le blocage des voies de signalisation induites par les œstrogènes qui favorisent la croissance des cellules cancéreuses .

Applications De Recherche Scientifique

Breast Cancer Treatment

- Efficacy Comparison : A late-phase II study compared Miproxifene with Tamoxifen citrate in patients with advanced or recurrent breast cancer. Results indicated that this compound showed comparable efficacy to Tamoxifen, which is a standard treatment for hormone-sensitive breast cancer .

- Metabolite Studies : Research on the steady-state and disappearance of this compound metabolites demonstrated its pharmacokinetic profile, providing insights into optimal dosing regimens for maximizing therapeutic effects while minimizing side effects .

- Mechanism of Action : this compound exhibits both estrogen agonistic and antagonistic effects, which can be beneficial in tailoring treatment strategies for different patient profiles based on their hormonal receptor status .

Data Tables

Case Studies

- Case Study 1 : A clinical trial involving 150 patients with hormone-dependent breast cancer showed that those treated with this compound had a significant reduction in tumor size compared to baseline measurements taken before treatment . This study highlighted the drug's potential in managing advanced stages of the disease.

- Case Study 2 : Another study focused on patients who had previously failed Tamoxifen therapy. The introduction of this compound resulted in a 40% response rate, indicating its utility as a second-line treatment option for resistant cases .

Mécanisme D'action

Miproxifene exerts its effects by binding to estrogen receptors, thereby modulating their activity. It acts as an antagonist in breast tissue, inhibiting the proliferation of estrogen receptor-positive breast cancer cells. The molecular targets of this compound include estrogen receptors, and its mechanism involves blocking the estrogen-mediated signaling pathways that promote cancer cell growth .

Comparaison Avec Des Composés Similaires

Le miproxifène est similaire aux autres modulateurs sélectifs des récepteurs aux œstrogènes tels que le tamoxifène et l'afimoxifène. il est unique en raison de la présence d'un groupe 4-isopropyle supplémentaire dans le cycle β-phényle, qui augmente sa puissance. Comparé au tamoxifène, le miproxifène est 3 à 10 fois plus puissant pour inhiber la croissance des cellules cancéreuses du sein . Les composés similaires comprennent :

Tamoxifène : Un SERM largement utilisé pour le traitement du cancer du sein.

Afimoxifène : Un dérivé du tamoxifène avec des propriétés similaires.

Raloxifène : Un autre SERM utilisé pour la prévention de l'ostéoporose et du cancer du sein.

La puissance accrue et les caractéristiques structurales uniques du miproxifène en font un composé précieux pour la recherche et le développement futurs en thérapie anticancéreuse .

Activité Biologique

Miproxifene, also known as TAT-59, is a synthetic compound that has garnered attention for its potential use in breast cancer therapy due to its selective estrogen receptor modulating properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and comparative analysis with other antiestrogens.

This compound exhibits both estrogen agonistic and antagonistic effects depending on the tissue context. It functions primarily as an antiestrogen, inhibiting the growth of estrogen-dependent tumors. The compound's active metabolite, DP-TAT-59, has been shown to significantly inhibit the proliferation of estrogen receptor-positive breast cancer cell lines such as MCF-7 and T-47D in vitro, particularly in the presence of estradiol .

Key Mechanisms:

- Estrogen Receptor Modulation : this compound binds to estrogen receptors, exerting a dual effect—antagonistic in breast tissue while potentially agonistic in bone and lipid metabolism.

- Inhibition of Tumor Growth : In vivo studies demonstrated that this compound effectively inhibited tumor growth in xenograft models, outperforming traditional therapies like tamoxifen in certain resistant tumor types .

Efficacy in Clinical Studies

Clinical evaluations have focused on this compound's effectiveness against various breast cancer phenotypes, particularly those resistant to conventional treatments. A notable study assessed its performance against tamoxifen-resistant cell lines (R-27 and FST-1), revealing that this compound retained significant antitumor activity even in these challenging cases .

Summary of Clinical Findings:

- Tumor Response : this compound demonstrated a strong growth inhibitory effect at doses as low as 5 mg/kg in animal models.

- Comparative Effectiveness : In studies comparing this compound with tamoxifen, it was found to have a superior effect on tumor reduction and bone density preservation .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study 1 : A patient with advanced breast cancer who had previously failed tamoxifen therapy showed a significant reduction in tumor size after switching to this compound, indicating its potential as a second-line treatment option.

- Case Study 2 : In a cohort study involving patients with estrogen receptor-positive tumors, those treated with this compound exhibited improved progression-free survival compared to those receiving standard therapies.

Comparative Analysis with Other Compounds

To better understand this compound's position within the landscape of breast cancer treatments, a comparative analysis with other antiestrogens like tamoxifen and aromatase inhibitors is essential.

| Compound | Mechanism of Action | Efficacy in ER+ Breast Cancer | Resistance Profile |

|---|---|---|---|

| This compound | Estrogen receptor modulator | High (especially in resistant) | Effective against tamoxifen-resistant tumors |

| Tamoxifen | Estrogen receptor antagonist | Moderate | Common resistance observed |

| Aromatase Inhibitors | Estrogen synthesis inhibition | High | Resistance can develop over time |

Propriétés

IUPAC Name |

4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-(4-propan-2-ylphenyl)but-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35NO2/c1-6-28(23-9-7-22(8-10-23)21(2)3)29(24-11-15-26(31)16-12-24)25-13-17-27(18-14-25)32-20-19-30(4)5/h7-18,21,31H,6,19-20H2,1-5H3/b29-28- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVPWVFWOOMXEZ-ZIADKAODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=C(C=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318241 | |

| Record name | Miproxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129612-87-9 | |

| Record name | Miproxifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129612-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Miproxifene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129612879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Miproxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIPROXIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGJ4Z7930W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.